molecular formula C13H17ClN2O B3160138 N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea CAS No. 866009-64-5

N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea

Cat. No.: B3160138
CAS No.: 866009-64-5
M. Wt: 252.74 g/mol
InChI Key: KOGKTVNURHMRLO-UHFFFAOYSA-N
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Description

Contextualization within Substituted Urea (B33335) Chemical Space

Substituted ureas are a large and versatile class of organic compounds characterized by a central carbonyl group bonded to two nitrogen atoms, which are in turn substituted with a variety of organic functional groups. ncl.ac.uk N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea fits into the sub-class of trisubstituted ureas, specifically N-aryl-N,N'-dialkylureas. The presence of a halogenated aromatic ring (3-chlorophenyl), a cyclic alkyl group (cyclopentyl), and a methyl group confers specific physicochemical properties that influence its behavior and potential applications in research.

The arrangement of these substituents around the urea core is critical to its three-dimensional structure and reactivity. The urea functional group itself is capable of acting as both a hydrogen bond donor and acceptor, a property that is fundamental to its interaction with biological macromolecules. ncl.ac.uk

Below is a table summarizing the key structural features of this compound:

FeatureDescription
Core Structure Urea
Aryl Substituent 3-chlorophenyl
Alkyl Substituent 1 Cyclopentyl
Alkyl Substituent 2 Methyl
Substitution Pattern Trisubstituted

Significance of Urea Derivatives as Research Tools and Chemical Probes

Urea derivatives are of considerable interest in academic and industrial research due to their diverse biological activities. They are found in a wide range of pharmaceuticals, agrochemicals, and materials. researchgate.netnih.gov Their ability to form stable hydrogen bonds makes them effective mimics of peptide bonds, allowing them to interact with protein active sites. ncl.ac.uk This has led to their development as enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions.

In the context of this compound, its structural components suggest several potential applications as a research tool:

Herbicidal Activity: Phenylurea herbicides are a well-established class of compounds that act by inhibiting photosynthesis. researchgate.netnih.gov The 3-chlorophenyl moiety is a common feature in many commercial herbicides.

Drug Discovery: The urea scaffold is a privileged structure in medicinal chemistry. The specific combination of lipophilic (cyclopentyl, chlorophenyl) and polar (urea) groups in this compound could be explored for interactions with various biological targets.

Conformational Studies: The rotational barriers around the C-N bonds of the urea group lead to distinct conformational isomers. researchgate.netnih.gov Studying compounds like this compound can provide insights into the conformational preferences of N-aryl-N'-alkyl ureas, which is valuable for rational drug design. researchgate.netnih.gov

Overview of Key Academic Research Paradigms Applicable to this compound

Given the structural characteristics of this compound, several established academic research paradigms can be applied to investigate its properties and potential applications.

Synthesis and Derivatization: The synthesis of unsymmetrical trisubstituted ureas like this compound can typically be achieved through several established synthetic routes. A common method involves the reaction of an appropriately substituted isocyanate with a secondary amine. For this specific compound, one could envision the reaction of 3-chlorophenyl isocyanate with N-methylcyclopentylamine. Alternatively, the reaction of N-(3-chlorophenyl)-N-methylcarbamoyl chloride with cyclopentylamine (B150401) would also yield the desired product. The exploration of different synthetic strategies and the creation of a library of related analogs by varying the substituents would be a standard approach to explore structure-activity relationships (SAR).

Physicochemical and Conformational Analysis: A thorough investigation of a new chemical entity involves the characterization of its physicochemical properties. For this compound, this would include determining its melting point, solubility in various solvents, and lipophilicity (LogP). Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to elucidate its solid-state and solution-phase conformations, respectively. researchgate.netnih.gov Computational methods, such as Density Functional Theory (DFT), can complement experimental data to provide a deeper understanding of its conformational energy landscape. researchgate.net

PropertyPredicted/Typical Value for Similar Compounds
Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
Appearance White to off-white solid
Solubility Low in water, soluble in organic solvents
LogP 3-4 (estimated)

Biological Screening and Mechanistic Studies: Based on the structural similarities to known bioactive molecules, this compound could be subjected to a battery of biological assays. A primary area of investigation would be its potential herbicidal activity, likely through the inhibition of Photosystem II. researchgate.net Additionally, screening against a panel of protein kinases, proteases, or other enzymes relevant to human diseases could uncover novel therapeutic applications. Should any significant biological activity be identified, subsequent mechanistic studies would be undertaken to identify the specific molecular target and elucidate the mode of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)-1-cyclopentyl-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-16(12-7-2-3-8-12)13(17)15-11-6-4-5-10(14)9-11/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGKTVNURHMRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 3 Chlorophenyl N Cyclopentyl N Methylurea

Strategic Synthetic Routes for N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea

The synthesis of this compound can be accomplished through several strategic routes, with the most common methods revolving around the formation of the central urea (B33335) linkage.

Urea Formation via Isocyanate Chemistry

The most direct and widely employed method for synthesizing unsymmetrically substituted ureas is the reaction between an isocyanate and an amine. rsc.org In this approach, 3-chlorophenyl isocyanate serves as the electrophilic partner, which reacts readily with the secondary amine, N-cyclopentyl-N-methylamine. This nucleophilic addition reaction is typically efficient and proceeds under mild conditions, often at room temperature in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. The reaction is generally high-yielding and the product can be purified through standard techniques such as recrystallization or column chromatography.

Reaction Scheme:

3-chlorophenyl isocyanate + N-cyclopentyl-N-methylamine → this compound

Table 1: Reactants for Isocyanate-Based Synthesis

Reactant Role Molar Mass ( g/mol )
3-chlorophenyl isocyanate Electrophile 153.57

Alternative Coupling Methodologies for Urea Synthesis (e.g., from amines and carbonyl sources)

Growing concerns over the toxicity and handling of isocyanates and their precursor, phosgene, have driven the development of alternative, "phosgene-free" synthetic routes for ureas. researchgate.nettandfonline.com These methods often rely on different carbonyl sources to construct the urea backbone.

One prominent alternative is the oxidative carbonylation of amines . This method involves the reaction of 3-chloroaniline (B41212) and N-cyclopentyl-N-methylamine with carbon monoxide in the presence of an oxidant and a transition metal catalyst, typically palladium-based. acs.org This process forms the urea directly from the constituent amines and a C1 source.

Another approach utilizes carbon dioxide (CO2) as a safe and green carbonyl source. The reaction of an amine with CO2 can form a carbamic acid intermediate, which can then be dehydrated in situ to generate an isocyanate or reacted with another amine to form the urea. acs.org

Table 2: Comparison of Urea Synthesis Methodologies

Method Carbonyl Source Key Reagents/Catalysts Advantages Disadvantages
Isocyanate Chemistry Internal (from Phosgene) 3-chlorophenyl isocyanate, N-cyclopentyl-N-methylamine High efficiency, mild conditions Uses hazardous isocyanate precursors tandfonline.com
Oxidative Carbonylation Carbon Monoxide (CO) 3-chloroaniline, N-cyclopentyl-N-methylamine, Pd catalyst, oxidant Phosgene-free, uses simple amines Requires pressurized CO gas, catalyst
CO2-based Synthesis Carbon Dioxide (CO2) 3-chloroaniline, N-cyclopentyl-N-methylamine, dehydrating agent Uses a green, non-toxic C1 source acs.org Often requires harsher conditions or specific catalysts

Other methods include the use of "isocyanate surrogates" like activated carbamates or dioxazolones, which decompose under specific conditions to generate the isocyanate intermediate in situ, avoiding the need to handle it directly. tandfonline.combioorganic-chemistry.com

Derivatization Strategies for Mechanistic Probes and Analogues of this compound

To investigate its biological activity, mechanism of action, and structure-activity relationships (SAR), various derivatives of the parent compound can be synthesized. These strategies involve rational design, isotopic labeling, and functionalization for bioconjugation.

Rational Design of Analogues for Structure-Activity Relationship Studies

SAR studies involve systematically modifying the structure of a lead compound to determine which parts are essential for its activity. For this compound, analogues can be designed by modifying its three primary structural components: the chlorophenyl ring, the cyclopentyl group, and the N-methyl group.

Chlorophenyl Ring Modification: The electronic and steric properties of this ring can be explored by altering the substituent. Analogues could include moving the chlorine to the 2- or 4-position, or replacing it with other halogens (F, Br) or electron-withdrawing/donating groups (e.g., CF3, OCH3). mdpi.com

Cycloalkyl Group Modification: The size and conformation of the cyclopentyl ring can be investigated by synthesizing analogues with cyclobutyl, cyclohexyl, or even acyclic isopropyl or t-butyl groups. This helps to probe the steric requirements of the binding pocket.

N-Alkyl Group Modification: The N-methyl group can be replaced with other small alkyl groups (e.g., ethyl, propyl) or a hydrogen atom to assess the impact of this substitution on activity.

Table 3: Proposed Analogues for SAR Studies

Modification Site Original Group Proposed Analogue Group Rationale for Modification
Phenyl Ring 3-Chloro 2-Chloro, 4-Chloro Investigate positional effects of the halogen.
Phenyl Ring 3-Chloro 3-Fluoro, 3-Bromo Probe the effect of halogen size and electronegativity.
Phenyl Ring 3-Chloro 3-Trifluoromethyl Evaluate the impact of a strong electron-withdrawing group.
N-Alkyl Group Cyclopentyl Cyclohexyl, Cyclobutyl Assess the influence of ring size and steric bulk.

Synthesis of Labeled Analogues (e.g., isotopic or fluorescent tags) for Biochemical Investigations

To trace the compound in biological systems, labeled analogues are indispensable tools. scripps.edu

Isotopic Labeling: Stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) can be incorporated into the molecule. This is typically achieved by using a labeled precursor during synthesis. For example, [¹⁴C]-methyl iodide could be used in a final N-methylation step to introduce a radiolabel, or a starting amine containing ¹³C atoms could be employed. nih.gov Such labeled compounds are crucial for metabolism studies and quantitative binding assays.

Fluorescent Tagging: A fluorescent probe can be attached to the molecule to enable visualization by fluorescence microscopy. This usually requires a more significant structural modification, such as adding a linker to the phenyl ring, which can then be coupled to a fluorophore like fluorescein (B123965) or rhodamine. Care must be taken to ensure the tag does not disrupt the compound's biological activity.

Functionalization for Bioconjugation and Immobilization for Chemical Biology Applications

For applications like affinity chromatography (to identify binding partners) or targeted delivery, the molecule can be functionalized with a reactive handle for conjugation. A common strategy is to introduce a linker with a terminal reactive group, such as a carboxylic acid, primary amine, or alkyne/azide for "click chemistry."

This can be achieved by starting the synthesis with a modified precursor, for instance, using 3-amino-5-chlorobenzoic acid instead of 3-chloroaniline. The resulting analogue would possess a carboxylic acid group that can be activated and coupled to an amine-functionalized solid support (e.g., agarose (B213101) beads) or a carrier protein.

Mechanistic Investigations of Urea Bond Formation and Stability in this Structural Context

A critical area lacking specific research is the mechanistic investigation of the urea bond formation and its stability within the unique structural context of this compound.

Urea Bond Formation: The formation of the urea bond in this compound is expected to proceed through a standard nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of N-cyclopentyl-N-methylamine would attack the electrophilic carbonyl carbon of 3-chlorophenyl isocyanate. This would be followed by a proton transfer to the nitrogen of the isocyanate, yielding the final urea product.

Systematic studies on the hydrolysis or thermal degradation of this compound are not available. Such research would be necessary to quantify the stability of the urea bond under various conditions and to understand the degradation pathways.

Structure Activity Relationship Sar and Structure Kinetics Relationship Skr Studies of N 3 Chlorophenyl N Cyclopentyl N Methylurea Analogues

Systematic Structural Modifications and Their Research Implications

The chemical scaffold of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea offers three primary regions for modification: the 3-chlorophenyl moiety, the N-cyclopentyl group, and the N-methylurea bridge. Systematic alteration of each part provides valuable insights into the structural requirements for biological activity.

The substituted aryl ring is a critical component for the activity of many urea-based compounds. Modifications to this moiety, including the position and nature of the halogen, as well as the introduction of other substituents, can significantly impact efficacy.

Research on related N-aryl urea (B33335) derivatives has demonstrated that the presence and position of electron-withdrawing groups on the phenyl ring are key determinants of activity. mdpi.com For instance, in studies on N-aryl-N'-benzylurea derivatives as potential anticancer agents, the introduction of fluorine atoms or trifluoromethyl groups to the phenyl ring was generally beneficial for antiproliferative activity. mdpi.com Compounds featuring a trifluoromethyl group often showed significantly higher potency than those with methoxy (B1213986) or trifluoromethoxy groups. mdpi.com

Specifically for the chlorophenyl group, moving the chlorine atom from the meta (3-position) to the ortho or para positions would be expected to alter the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity to a target protein. SAR studies on similar urea derivatives have shown that such positional changes can lead to substantial differences in biological response. nih.gov The introduction of a second halogen, such as in a 3,4-dichlorophenyl configuration, has also been explored in related thiourea (B124793) series, leading to compounds with high activity. atlantis-press.com

Table 1: Effect of Aryl Ring Substitution on Biological Activity of N-Aryl Urea Analogues

Substituent (R) on Phenyl Ring General Effect on Activity Rationale Reference
Halogens (F, Cl) Generally enhances activity Increases lipophilicity, alters electronic properties mdpi.com
Trifluoromethyl (-CF3) Often significantly increases activity Strong electron-withdrawing group, enhances binding mdpi.com
Methoxy (-OCH3) Typically less active than halogen/CF3 analogues Electron-donating group, may be unfavorable for binding mdpi.com

The N-cycloalkyl group plays a crucial role in defining the compound's interaction with hydrophobic pockets in target proteins. The size, shape, and lipophilicity of this group are therefore important variables in SAR studies.

In a comprehensive SAR study of urea derivatives as potential anti-tuberculosis agents, the cycloalkyl substituent was systematically modified. nih.gov The findings indicated a strong preference for bulky groups to achieve maximum activity. While the parent compound contains a cyclopentyl ring, analogues incorporating larger rings like cyclooctyl or rigid, bulky structures such as adamantyl often exhibit enhanced potency. nih.gov This suggests that the target's binding site contains a sizable hydrophobic pocket that can accommodate these larger groups, and that increasing the bulk in this region can lead to improved target engagement. Conversely, replacing the cycloalkyl group with smaller or more flexible acyclic alkyl chains would likely result in diminished activity due to a loss of optimal hydrophobic interactions.

Table 2: Impact of N-Alkyl/Cycloalkyl Group Variation on Anti-Tuberculosis Activity of Urea Derivatives

N-Substituent (R') Relative Activity Implication Reference
Cyclopentyl Active Baseline for comparison nih.gov
Cyclooctyl More Active Suggests a large hydrophobic binding pocket nih.gov
Adamantyl Most Active Bulky, rigid structure maximizes favorable interactions nih.gov

The urea bridge is a key pharmacophore, capable of forming critical hydrogen bonds with biological targets. nih.gov Its modification, either by altering N-substitution patterns or by bioisosteric replacement with a thiourea, has profound effects on activity.

N-Substitution: Studies on related compounds have shown that substitution on the urea nitrogen atoms is a critical factor. For instance, mono-N-methylation of the urea bridge in certain series led to a significant decrease in antitubercular activity, while di-N-methylation caused an even greater loss of potency. nih.gov This highlights the importance of the urea N-H protons for hydrogen bonding with the target receptor; their removal or replacement disrupts this key interaction. nih.gov

Urea vs. Thiourea: The replacement of the urea oxygen with a sulfur atom to form a thiourea is a common bioisosteric modification in drug design. bohrium.com In many cases, this substitution enhances biological activity. For example, in a series of 1-aryl-3-(pyridin-2-yl) derivatives, the thiourea analogues were found to be more potent anticancer agents than their corresponding urea counterparts. biointerfaceresearch.com Similarly, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was significantly more effective at reducing cancer cell proliferation than its urea equivalent. biointerfaceresearch.com The increased activity of thioureas can be attributed to differences in electronic properties, hydrogen bonding capability, and lipophilicity compared to ureas. However, this trend is not universal, and in some chemical series, the urea moiety is preferred. nih.gov

Computational and Experimental Approaches to SAR/SKR Analysis

To systematically investigate the relationships between structure and activity, researchers employ a combination of computational modeling and experimental techniques. These methods provide a deeper understanding of the molecular interactions driving the biological effects of this compound and its analogues.

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

2D-QSAR: This approach correlates biological activity with physicochemical descriptors calculated from the 2D structure, such as lipophilicity (ClogP), electronic properties (LUMO energy), and steric parameters (molar refractivity). atlantis-press.comatlantis-press.com For series of N-aryl ureas and thioureas, 2D-QSAR models have successfully identified key descriptors that influence activity. For example, a model for N-benzoyl-N'-naphthylthiourea derivatives found that lipophilicity and the energy of the lowest unoccupied molecular orbital (E-LUMO) were critical for predicting inhibitory activity. atlantis-press.comatlantis-press.com

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, three-dimensional understanding. nih.govmdpi.com These methods align a series of molecules and calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around them. The resulting 3D contour maps visualize regions where modifications would be favorable or unfavorable for activity. nih.gov For various urea derivatives, CoMFA and CoMSIA models have revealed that electrostatic, hydrophobic, and hydrogen bonding interactions play crucial roles in ligand-receptor binding, guiding the design of new, more potent analogues. mdpi.com

The 3D conformation of a molecule dictates how it fits into a receptor's binding site. The urea functional group has distinct conformational preferences that are influenced by its substituents.

A systematic study of N-aryl-N'-cyclopentyl ureas with different methylation patterns has provided significant insight into their conformational behavior. nih.gov Using a combination of X-ray crystallography, NMR spectroscopy, and computational metadynamics, researchers found that the methylation pattern strongly affects the molecule's preferred shape. nih.govresearchgate.net

Conformational Isomers: N-phenyl-N'-cyclopentyl urea can adopt both trans-trans and cis-trans conformations with nearly equal energy. The cis-trans conformation can be further stabilized by an internal hydrogen bond. nih.govresearchgate.net The N-methyl group in this compound would disrupt this internal hydrogen bonding potential and influence the equilibrium between different conformers.

X-ray Crystallography: This technique provides the precise solid-state structure of a molecule. wikipedia.org For N,N'-disubstituted ureas, crystal structures often reveal a planar trans-trans conformation stabilized by intermolecular hydrogen bonds. researchgate.net However, bulky substituents can force non-planar geometries. researchgate.net

NMR Spectroscopy: In solution, NMR studies can reveal information about the predominant conformations and the dynamics of bond rotation. researchgate.net For N,N'-diaryl ureas, NMR analysis has shown that the aromatic rings typically adopt an anti relationship relative to the urea oxygen. researchgate.net

Computational Approaches: Methods like Density Functional Theory (DFT) are used to calculate the potential energy surfaces for bond rotations and determine the relative stability of different conformers. tandfonline.comosti.gov These studies have shown that rotation around the C-N bonds in ureas has a significant energy barrier, making the different conformations relatively stable. osti.gov

This combined experimental and computational approach is essential for building a comprehensive understanding of how the structure of this compound analogues translates into their biological function.

Molecular Mechanisms and Biochemical Target Interaction Research for N 3 Chlorophenyl N Cyclopentyl N Methylurea

Identification of Putative Biochemical Targets (e.g., proteins, enzymes, receptors)

No publicly available scientific literature has identified or suggested putative biochemical targets for N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea.

Enzyme Interaction Studies (e.g., binding kinetics, inhibition profiles, mechanism of enzyme modulation)

There are no published studies detailing the interaction of this compound with any enzymes. Data on binding kinetics, inhibition constants (Kᵢ), or mechanisms of enzyme modulation are not available.

Receptor Binding Profiling and Ligand-Receptor Interaction Kinetics (e.g., affinity, residence time studies for various receptor types)

Information regarding the receptor binding profile of this compound is absent from the scientific literature. Affinity (Kₔ) and residence time studies have not been reported for any receptor type.

Molecular Docking and Molecular Dynamics Simulations of this compound-Target Complexes

As no biochemical targets have been identified, there are no molecular docking or molecular dynamics simulation studies available for this compound.

Prediction of Binding Modes and Key Interacting Residues

Without a known target, the prediction of binding modes and identification of key interacting residues for this compound has not been performed or published.

Analysis of Conformational Changes Upon Ligand Binding

The analysis of conformational changes in a target protein upon the binding of this compound is contingent on the identification of a specific biological target, which has not yet occurred.

Elucidation of Downstream Signaling Pathways and Cellular Responses Triggered by Target Modulation

Given the absence of an identified biochemical target and mechanism of action, the downstream signaling pathways and cellular responses modulated by this compound remain unknown.

Investigation of Orthosteric and Allosteric Binding Mechanisms

Research specifically investigating the orthosteric and allosteric binding mechanisms of this compound is not extensively available in publicly accessible scientific literature. However, the broader class of chlorophenyl-urea derivatives has been the subject of research, particularly in the context of allosteric modulation of G protein-coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. This interaction can modulate the affinity and/or efficacy of the orthosteric ligand. nih.gov

In contrast to orthosteric ligands, which bind to the highly conserved primary binding site of a receptor, allosteric modulators offer the potential for greater subtype selectivity. This is because allosteric binding sites are often located in less conserved regions of the receptor protein. nih.gov

Comparative Analysis with Structurally Related Phenylurea Compounds

To infer potential mechanisms of action for this compound, it is informative to examine the research on structurally similar compounds. Notably, a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs have been identified as negative allosteric modulators (NAMs) of the Cannabinoid Type-1 (CB1) receptor. nih.gov These compounds, which share the chlorophenyl-urea core structure with this compound, have been shown to modulate the binding and signaling of orthosteric CB1 receptor ligands.

Molecular modeling studies of these related compounds have provided insights into their binding pockets on the CB1 receptor, suggesting interactions that are distinct from the orthosteric binding site. nih.gov The structure-activity relationship (SAR) studies of these analogs have demonstrated that modifications to the substituents on the urea (B33335) nitrogen and the phenyl ring can significantly impact their potency and efficacy as allosteric modulators. nih.govnih.gov

For instance, research on 1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) and its analogs has shown that these compounds can enhance the binding of the orthosteric agonist [³H]CP55,940 while simultaneously acting as negative allosteric modulators in functional assays. nih.gov This complex pharmacology highlights the nuanced nature of allosteric modulation.

Detailed Research Findings on Related Phenylurea Analogs

Pharmacological evaluation of various diarylurea and alkyl-aryl-urea compounds has revealed key structural features important for their allosteric activity at the CB1 receptor. The data from these studies can be summarized to provide a potential framework for understanding how this compound might interact with its biological targets.

CompoundTarget ReceptorModulation TypeKey Research FindingReference
3-(4-chlorophenyl)-1-(phenethyl)urea analogsCannabinoid Type-1 (CB1)Negative Allosteric Modulator (NAM)Substituents on the phenethyl group influence potency; a 3-chloro substitution enhanced potency. nih.gov nih.gov
1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)Cannabinoid Type-1 (CB1)Negative Allosteric Modulator (NAM)Enhances binding of orthosteric agonists while reducing their efficacy in functional assays. nih.gov nih.gov

The research into these related compounds suggests that the chlorophenyl-urea scaffold is a viable starting point for the development of allosteric modulators. The specific substitutions, such as the cyclopentyl and methyl groups in this compound, would likely influence its binding affinity, selectivity, and the nature of its allosteric effects on a target receptor. Without direct experimental data for this compound, any discussion of its specific orthosteric or allosteric binding mechanisms remains speculative and based on extrapolation from these structurally related analogs.

Computational Chemistry and Theoretical Characterization of N 3 Chlorophenyl N Cyclopentyl N Methylurea

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools for exploring the behavior of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea at an atomic level. These methods allow for the examination of its conformational landscape, prediction of its interactions with biological targets, and assessment of the stability of such interactions.

Ligand Preparation and Advanced Conformational Sampling

Before computational studies can commence, a high-quality 3D model of this compound must be prepared. This process begins with generating a 3D structure from its 2D representation. This initial model is then subjected to energy minimization using a molecular mechanics force field. This step optimizes the geometry by relieving any steric clashes or unfavorable bond angles, resulting in a low-energy, stable conformation.

However, a single low-energy structure is insufficient to represent the molecule, as it possesses significant flexibility, particularly around its rotatable single bonds and the cyclopentyl ring. The cyclopentyl group is known not to be planar, adopting puckered conformations like the "envelope" or "half-chair" to reduce torsional strain. researchgate.netscribd.com Advanced conformational sampling methods are therefore employed to explore the full range of accessible shapes. Techniques such as Monte Carlo simulations or systematic rotor searches systematically alter the torsion angles to generate a diverse library of conformers. This comprehensive exploration is crucial for understanding the molecule's intrinsic flexibility and for identifying the specific conformations that are most likely to be biologically active. mdpi.com

Protein-Ligand Docking Simulations for Target Prediction and Binding Mode Analysis

Protein-ligand docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, docking can be used to screen large databases of protein structures to identify potential biological targets, a process known as reverse docking. nih.gov Phenyl-urea derivatives have been studied for their interactions with various proteins, including Penicillin-Binding Protein 4 (PBP4) and dual-target ligands for Glucokinase (GK) and PPARγ. nih.govresearchgate.net

The docking process involves placing the various conformations of the ligand into the binding site of a target protein and evaluating the fit using a scoring function. mdpi.com This function estimates the binding affinity by considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. The results are ranked by their docking scores, with lower scores typically indicating a more favorable interaction. Analysis of the top-ranked poses reveals the specific atomic interactions, such as hydrogen bonds between the urea (B33335) moiety and protein residues or hydrophobic interactions involving the chlorophenyl and cyclopentyl groups, that stabilize the complex. nih.gov

Hypothetical TargetDocking Score (kcal/mol)Key Interacting Residues (Illustrative)Predicted Interactions
Kinase A-9.5Asp165, Leu25, Val88H-bond with urea NH, Hydrophobic contact with cyclopentyl ring
Protease B-8.2Gly101, Ser45H-bond with urea C=O, Halogen bond with 3-chlorophenyl group
GPCR C-7.8Phe250, Trp150π-π stacking with chlorophenyl ring, Hydrophobic contact

This table presents illustrative data for this compound to demonstrate typical outputs of a protein-ligand docking simulation. The targets and results are hypothetical.

Molecular Dynamics Simulations for Assessing Binding Stability and Conformational Dynamics in Solution

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. acs.org An MD simulation calculates the forces between atoms and uses them to predict their movements, effectively simulating the behavior of the complex in a physiological environment (typically water with ions). nih.gov

For a promising protein-ligand complex identified through docking, an MD simulation would be initiated to assess its stability. jppres.com By tracking the root-mean-square deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose, researchers can determine if the ligand remains stably bound or if it diffuses away from the binding site. These simulations, often run for nanoseconds or longer, also reveal the flexibility of the ligand and protein, showing how they adapt to each other to maintain a stable interaction. youtube.comacs.org

Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Prediction

For the most accurate prediction of binding affinity, Free Energy Perturbation (FEP) methods are employed. FEP is a rigorous computational technique based on statistical mechanics that calculates the difference in free energy between two states. acs.org In the context of drug design, it is used to compute the relative binding free energy between two similar ligands or the absolute binding free energy of a single ligand. nih.govcresset-group.com

These "alchemical" methods involve computationally transforming the ligand into a different molecule (or into nothing) both in solution and when bound to the protein. By calculating the energy required for these non-physical transformations, the binding free energy can be derived via a thermodynamic cycle. Though computationally expensive, FEP can provide predictions with an accuracy that is often much higher than that of standard docking scores, making it a valuable tool for lead optimization in drug discovery. nih.govschrodinger.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. These methods are essential for understanding the intrinsic reactivity and spectroscopic characteristics of this compound.

Density Functional Theory (DFT) Studies of Electronic Properties and Molecular Orbitals

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. academicjournals.org For this compound, DFT calculations can determine a wide range of electronic properties. researchgate.netaljest.net

Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

DFT is also used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the urea group is expected to be a region of high negative potential, while the hydrogen on the secondary amine is a likely site of positive potential. researchgate.net

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability
Dipole Moment3.8 DebyeMeasure of molecular polarity

This table shows illustrative electronic properties for this compound as would be calculated using Density Functional Theory (DFT). The values are for demonstration purposes.

Electrostatic Potential Surface Analysis for Receptor Recognition

The electrostatic potential (ESP) surface of a molecule is a critical tool for understanding and predicting its interaction with biological receptors. The ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are fundamental for non-covalent interactions like hydrogen bonding and electrostatic contacts.

For N-alkyl-N'-aryl ureas, the urea moiety itself is a key pharmacophore, possessing both a hydrogen bond donor (-NH) and a hydrogen bond acceptor (C=O) group. This duality is central to its ability to form strong and specific interactions with protein targets. In this compound, the ESP would be characterized by several key features:

Negative Potential: A significant region of negative electrostatic potential is localized around the carbonyl oxygen of the urea group. This region acts as a primary hydrogen bond acceptor site, readily interacting with hydrogen bond donors such as the amide protons of amino acid residues (e.g., asparagine, glutamine) in a receptor's binding pocket.

Positive Potential: A region of positive potential is associated with the N-H proton of the urea group, marking it as a crucial hydrogen bond donor site.

Conformational studies on analogous N-aryl (phenyl and pyridyl)-N'-cyclopentyl ureas reveal that the methylation pattern significantly impacts the molecule's preferred conformation. The relative orientation of the phenyl and cyclopentyl groups to the urea plane (cis or trans) affects the accessibility of the hydrogen bond donor and acceptor sites. For instance, certain conformations might be stabilized by intramolecular hydrogen bonds, which would, in turn, modulate the intermolecular interactions possible with a receptor. Understanding this conformational landscape is essential, as the bioactive conformation that binds to a receptor might not be the lowest energy conformation in solution.

Table 1: Key Molecular Features and Their Role in Receptor Recognition

Molecular FeatureElectrostatic CharacterPrimary Role in Receptor Interaction
Carbonyl Oxygen (C=O)Negative PotentialHydrogen Bond Acceptor
Amide Proton (N-H)Positive PotentialHydrogen Bond Donor
3-Chlorophenyl GroupElectronegative/LipophilicHalogen Bonding, Hydrophobic Interactions
N-Cyclopentyl GroupLipophilicHydrophobic Interactions, Shape Complementarity
N-Methyl GroupLipophilicHydrophobic Interactions

Prediction of Chemical Reactivity and Metabolic Soft Spots (excluding safety/toxicity profiles)

Computational methods are instrumental in predicting the chemical reactivity and metabolic fate of drug candidates. The identification of "metabolic soft spots"—the sites on a molecule most susceptible to metabolic transformation—is a key aspect of lead optimization, aiming to enhance metabolic stability.

For this compound, several sites are potential targets for metabolic enzymes, primarily the cytochrome P450 (CYP) family. In silico tools can predict the likelihood of metabolism at various positions based on factors like the reactivity of C-H bonds and their accessibility within the CYP active site.

Potential metabolic soft spots for this compound would likely include:

N-demethylation: The N-methyl group is a common site for oxidative metabolism, leading to its removal.

Cyclopentyl Hydroxylation: The C-H bonds on the cyclopentyl ring are susceptible to hydroxylation. The exact position of hydroxylation would depend on the stereoelectronic factors and the specific CYP isozyme involved.

Aromatic Hydroxylation: The chlorophenyl ring can undergo hydroxylation, although the presence of the electron-withdrawing chlorine atom might deactivate the ring to some extent.

N-dealkylation: The bond between the nitrogen and the cyclopentyl group could also be a site for oxidative cleavage.

Computational models predict these soft spots by calculating the activation energies for hydrogen atom abstraction or other oxidative processes at each potential site. By identifying the most probable sites of metabolism, medicinal chemists can strategically modify the molecule, for example, by introducing fluorine atoms at susceptible positions to block metabolism and improve the compound's pharmacokinetic profile.

Table 2: Predicted Metabolic Soft Spots and Potential Transformations

Potential Soft SpotMetabolic Transformation
N-Methyl GroupOxidative N-demethylation
Cyclopentyl RingAliphatic Hydroxylation
Chlorophenyl RingAromatic Hydroxylation
N-Cyclopentyl BondOxidative N-dealkylation

Virtual Screening and In Silico Library Design Based on this compound Scaffold

The this compound structure represents a valuable scaffold for the design of new bioactive molecules. Its core features—a substituted aromatic ring and alkyl groups connected by a urea linker—provide a versatile framework that can be elaborated upon to target a wide range of proteins.

Virtual Screening:

In virtual screening campaigns, the urea scaffold is frequently employed to identify novel hits from large compound databases. Pharmacophore models can be developed based on the key interaction features of the N-aryl-N-alkyl urea core: a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic region (the alkyl groups), and an aromatic feature. These models are then used to filter large virtual libraries, prioritizing compounds that possess the desired spatial arrangement of these features for further investigation through more computationally intensive methods like molecular docking.

In Silico Library Design:

The this compound scaffold is an excellent starting point for the in silico design of focused chemical libraries. By systematically modifying the substituents, a library of virtual compounds can be generated to explore the structure-activity relationship (SAR) around this core. Key diversification points include:

Aromatic Ring Substitution: The position and nature of the substituent on the phenyl ring can be varied to optimize interactions with the target protein. For example, moving the chlorine to the 2- or 4-position, or replacing it with other halogens, methyl, or methoxy (B1213986) groups, would systematically probe the electronic and steric requirements of the binding pocket.

Alkyl Group Modification: The N-cyclopentyl and N-methyl groups can be replaced with other alkyl or cycloalkyl groups to explore different hydrophobic pockets and optimize van der Waals contacts. For instance, replacing the cyclopentyl with a cyclohexyl or a smaller cyclopropyl (B3062369) group could significantly impact binding affinity and selectivity.

Scaffold Hopping: More advanced library design could involve "scaffold hopping," where the core urea structure is replaced by other bioisosteric linkers that maintain the crucial hydrogen bonding vectors but offer novel intellectual property and potentially improved physicochemical properties.

These designed libraries can then be evaluated in silico for properties such as predicted binding affinity, drug-likeness (e.g., adherence to Lipinski's Rule of Five), and metabolic stability, allowing for the prioritization of a smaller, more promising set of compounds for chemical synthesis and biological testing.

Advanced Bioassay Development and Chemical Probe Applications in N 3 Chlorophenyl N Cyclopentyl N Methylurea Research

Design and Development of Robust Preclinical In Vitro Biological Assays

The preclinical evaluation of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea necessitates the design and implementation of robust in vitro biological assays. These assays are fundamental for elucidating the compound's mechanism of action, confirming its interaction with biological targets, and screening for potential therapeutic effects. A well-designed assay is crucial for generating reproducible and physiologically relevant data to guide further drug discovery efforts. nih.gov

Cell-Based Assay Methodologies for Target Engagement and Phenotypic Screening

Cell-based assays are indispensable for studying the effects of this compound in a living system, providing insights that biochemical assays cannot. youtube.com These methods help confirm that the compound can permeate the cell membrane and interact with its intended target in the complex cellular environment. acs.orgyoutube.com

Target Engagement Assays: Confirming that a compound binds to its intended target within a cell is a critical step. discoverx.comcell.com Techniques such as the Cellular Thermal Shift Assay (CETSA) are employed to measure the thermal stabilization of a target protein upon binding of this compound. This change in stability serves as a direct indicator of target engagement. Other methods, like those based on enzyme fragment complementation (EFC), can also monitor compound-target interaction by detecting changes in the target protein's stability or conformation. youtube.comdiscoverx.comcell.com

Phenotypic Screening: This approach identifies the physiological effects of this compound on cells without a preconceived bias for a specific target. youtube.com High-content imaging and analysis can be utilized to observe a wide range of cellular changes, such as alterations in morphology, proliferation rates, or the expression of specific biomarkers. Phenotypic screening is particularly valuable for discovering novel activities of a compound and can provide hypotheses about its mechanism of action. youtube.commdpi.com

Table 1: Comparison of Cell-Based Assay Methodologies

Assay MethodologyPrimary PurposePrincipleKey Advantages for this compound Research
Cellular Thermal Shift Assay (CETSA) Target EngagementMeasures ligand-induced changes in protein thermal stability.Label-free; applicable in a native cellular environment. acs.org
Enzyme Fragment Complementation (EFC) Target EngagementLigand binding alters protein stability, affecting the complementation of enzyme fragments and a detectable signal. discoverx.comcell.comQuantitative measurement of binding in living cells. youtube.comdiscoverx.com
High-Content Imaging Phenotypic ScreeningAutomated microscopy and image analysis to quantify cellular features.Unbiased detection of multiple compound effects; reveals unexpected biological activities. mdpi.com

Biochemical Assay Development for Enzyme Activity, Receptor Binding, and Protein-Protein Interactions

Biochemical assays utilize purified cellular components to directly measure the interaction of this compound with its molecular target. youtube.com These assays are crucial for quantifying binding affinity and understanding the specific mode of interaction.

Enzyme Activity Assays: If the target of this compound is an enzyme, assays are developed to measure the compound's effect on the enzyme's catalytic activity. domainex.co.ukwikipedia.org These assays monitor the consumption of a substrate or the production of a product over time, often through spectrophotometric, fluorescent, or luminescent readouts. domainex.co.ukdanaher.com This allows for the determination of key inhibitory constants such as the IC50 value. youtube.com

Receptor Binding Assays: These assays quantify the affinity of this compound for a specific receptor. danaher.com Traditional methods include radioligand binding assays, while modern techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed kinetic and thermodynamic data without the need for radioactive labels. nih.gov

Protein-Protein Interaction Assays: Should this compound be designed to modulate protein-protein interactions, assays like Förster Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET), or AlphaLISA® can be used. acs.orgdomainex.co.uk These techniques measure the proximity of two interacting proteins and can detect disruption or stabilization of the complex by the compound.

Assay Optimization and Validation for Robustness and Specificity in Research Settings

For any assay to be useful in a research or drug discovery setting, it must be rigorously optimized and validated to ensure it is robust, reproducible, and specific. nih.govdispendix.comdispendix.com

Optimization: This process involves adjusting various parameters to achieve the best possible performance. Key considerations include the concentrations of reagents, incubation times and temperatures, and buffer conditions. dispendix.comyoutube.com The goal is to maximize the assay window (the difference between the positive and negative control signals) and minimize variability. Statistical tools like the Z'-factor are often used to quantify the quality and suitability of an assay for high-throughput screening. youtube.com

Validation: Assay validation confirms that the method is fit for its intended purpose. dispendix.com This involves assessing several performance characteristics:

Specificity: Ensuring the assay signal is due to the specific interaction of interest and not artifacts or off-target effects. dispendix.com

Accuracy and Precision: Determining how close the measurements are to the true value and how repeatable they are. abzena.com

Linearity and Range: Establishing the concentration range over which the assay provides reliable and proportional results. dispendix.comabzena.com

Robustness: Testing the assay's performance when small, deliberate changes are made to the method parameters to simulate routine variations. dispendix.com

Application of this compound as a Chemical Probe

A well-characterized compound like this compound can be used as a chemical probe to investigate biological systems and validate the function of its protein target(s). nih.gov

Affinity-Based Proteomics for Target Deconvolution

When the molecular target of a compound is unknown, affinity-based proteomics is a powerful strategy for target identification. tandfonline.comtum.de This technique uses the compound itself as a "bait" to capture its binding partners from a complex mixture of proteins, such as a cell lysate. researchgate.net

A common approach involves chemically modifying this compound by attaching a linker to an inert position on the molecule, which is then immobilized on a solid support like agarose (B213101) beads. researchgate.net These "bait-loaded" beads are incubated with a protein lysate. Proteins that bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry. tandfonline.comnih.gov To distinguish specific binders from non-specific ones, a competition experiment is often performed, where the lysate is pre-incubated with an excess of the free, unmodified compound. researchgate.netnih.gov

Alternatively, photoaffinity labeling can be used, where a photoreactive group and a tag (like biotin) are incorporated into the probe molecule. nih.gov This allows for covalent cross-linking to the target protein upon UV irradiation within living cells, followed by enrichment and identification. nih.gov

Use in Target Validation Experiments (e.g., using genetic perturbations like RNAi or CRISPR)

Once a putative target for this compound has been identified, genetic techniques are essential for validating that this target is responsible for the compound's observed biological effects. researchgate.net The core principle is to compare the phenotype induced by the chemical probe with the phenotype caused by genetically silencing or knocking out the proposed target.

RNA interference (RNAi): This method uses small interfering RNAs (siRNAs) to degrade the messenger RNA (mRNA) of the target gene, leading to a transient "knockdown" of the corresponding protein. horizondiscovery.comhorizondiscovery.com If the cellular effects of the RNAi knockdown mimic the effects of treatment with this compound, it provides strong evidence for the on-target activity of the compound.

CRISPR-Cas9: This powerful gene-editing tool can be used to create a permanent "knockout" of the target gene at the DNA level. synthego.com If cells lacking the target gene become resistant to this compound, it confirms that the gene's protein product is the compound's direct target. researchgate.net Using orthogonal methods like RNAi and CRISPR in parallel provides a rigorous approach to target validation, increasing confidence in the experimental results. horizondiscovery.comhorizondiscovery.com

Development of Biocompatible Probes for In Vitro Studies

The study of this compound and its biological interactions necessitates the development of specialized chemical probes. A chemical probe is a small-molecule modulator that enables the investigation of a protein's function in various experimental settings, including biochemical and cell-based assays. nih.gov The creation of high-quality probes is essential for generating meaningful biological data. nih.gov These tools are designed to interact with specific protein targets in vitro, which in turn allows for the exploration of that protein's role within a broader biological context.

For research involving this compound, biocompatible probes would be engineered to investigate its mechanism of action and identify its molecular targets within a cellular environment. The development process for such probes follows a set of guiding principles to ensure their efficacy and precision. unc.edu Key characteristics of an effective chemical probe include demonstrated in vitro potency and selectivity, and a well-understood mechanism of action against its intended target. unc.edu

To facilitate in vitro studies, these probes are often modified with various tags. For instance, fluorescently labeled derivatives of this compound could be synthesized for use in microscopy and flow cytometry. mskcc.org Alternatively, biotinylated or solid-support attached versions could be created for large-scale proteomic analyses to identify binding partners through techniques like mass spectrometry. mskcc.org The development of such probes is a multidisciplinary effort, often combining medicinal chemistry with chemical biology to produce tools with favorable properties for in vitro investigations. mskcc.org

A critical aspect of probe development is the inclusion of a negative control, which is an inactive, close analog of the probe. nih.gov This control helps to ensure that the observed biological effects are due to the specific interaction of the probe with its target and not a result of off-target effects. nih.gov The availability of well-characterized probes, along with their corresponding negative controls, is crucial for validating experimental findings. nih.gov

Below is a hypothetical data table outlining the characteristics of a potential chemical probe derived from this compound for in vitro studies.

Probe Candidate 1 Negative Control
Compound Name This compound-FluoresceinN'-(3-phenyl)-N-cyclopentyl-N-methylurea-Fluorescein
In Vitro Potency (IC50) 85 nM> 20 µM
Cellular Assay (EC50) 0.75 µM> 50 µM
Target Engagement Confirmed via Cellular Thermal Shift AssayNo significant engagement
Selectivity >40-fold against related targetsNot applicable
Application Live-cell imaging, Flow cytometryControl for off-target effects

High-Throughput Screening (HTS) Strategies and Data Analysis for Chemical Library Exploration in Research Contexts

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid evaluation of large and diverse chemical libraries to identify compounds with a desired biological activity. cambridgemedchemconsulting.com In the context of this compound research, HTS can be employed to explore its biological landscape further, for instance, by identifying other molecules that may interact with its targets or modulate its activity.

The HTS process leverages robotics, automation, and advanced data analysis to screen hundreds of thousands of compounds efficiently. ufl.edu The initial phase involves the development of a robust and miniaturized assay that is amenable to automation. This could be a biochemical assay measuring the activity of a specific enzyme or a cell-based assay monitoring a particular cellular phenotype. The increasing use of cell-based assays and high-content screening technologies aims to achieve more physiologically relevant results and identify higher quality leads. nih.gov

Once an assay is established, the chemical library is screened, generating vast amounts of data. nih.gov However, raw HTS data is often of variable quality and can contain false positives due to factors like compound aggregation or interference with the detection system. cambridgemedchemconsulting.com Therefore, a critical component of any HTS campaign is the subsequent data analysis and hit triage process. oup.com

The primary goal of HTS data analysis is not necessarily to find every active compound but to identify promising active series that warrant further investigation. cambridgemedchemconsulting.com This involves several steps, including data normalization, quality control, and the identification of "hits" that exhibit significant activity. Cheminformatics tools are essential for managing and interpreting the large datasets generated. cambridgemedchemconsulting.com

A common strategy in HTS data analysis involves several filtering and prioritization steps. Undesirable structures, such as those with reactive groups or poor physicochemical properties, may be removed. cambridgemedchemconsulting.com The remaining hits are then often clustered based on chemical similarity to identify common scaffolds and explore structure-activity relationships (SAR). cambridgemedchemconsulting.com Visualization techniques, such as coloring clusters based on average activity, can aid chemists in quickly identifying promising chemical series. cambridgemedchemconsulting.com

The table below presents a hypothetical example of a hit triage summary from an HTS campaign related to a biological target of this compound.

Value
Total Compounds Screened 250,000
Primary Hit Rate 1.2%
Number of Primary Hits 3,000
Confirmed Hits (after re-testing) 1,800
Hits after filtering for undesirable structures 1,250
Number of distinct chemical clusters 150
Clusters selected for further investigation 15
Singleton hits selected for follow-up 30

This structured approach to HTS and data analysis enables the efficient exploration of large chemical libraries, ultimately leading to the identification of novel compounds that can serve as research tools or starting points for drug discovery programs.

Emerging Research Avenues and Gaps in Understanding N 3 Chlorophenyl N Cyclopentyl N Methylurea

Identification of Undiscovered Biological Roles or Off-Target Interactions for Research Insight

Currently, there is a significant void in the scientific literature regarding the specific biological roles and off-target interactions of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea. To date, no dedicated studies outlining its primary biological targets or any unintended interactions within a biological system have been published. This lack of information means that its pharmacological profile is largely undefined.

Future research should prioritize comprehensive screening assays to identify potential protein targets. Given the structural similarities to other substituted ureas that have shown activity as enzyme inhibitors or receptor modulators, initial investigations could focus on kinases, phosphatases, and G-protein coupled receptors. Furthermore, broad-based phenotypic screening in various cell lines could uncover unexpected biological activities, providing a starting point for more in-depth, target-based research. Identifying off-target interactions early in the research process is crucial for understanding any potential for polypharmacology or unforeseen side effects.

Development of Novel Chemical Biology Tools from the Urea (B33335) Scaffold for Investigating Biological Processes

The this compound scaffold represents a versatile platform for the development of novel chemical biology tools. The urea functional group is a common motif in bioactive molecules and can be readily modified to incorporate various reporter tags, such as fluorophores or biotin, or photo-activatable cross-linking agents. These modified versions of the parent compound could serve as probes to identify and study its direct binding partners in a cellular context.

For instance, a fluorescently labeled analog of this compound could be synthesized to visualize its subcellular localization through microscopy. Similarly, an affinity-based probe could be developed for use in chemical proteomics experiments to pull down and identify interacting proteins. The creation of such tools would be a critical step in elucidating the mechanism of action of this compound and could provide valuable reagents for studying broader biological processes.

Integration with Advanced Omics Technologies (e.g., proteomics, metabolomics) for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of the cellular effects of this compound, integration with advanced omics technologies is essential. As there are currently no published studies employing these techniques for this specific compound, this area is ripe for exploration.

Potential Omics Approaches:

Omics TechnologyPotential Application for this compound
Proteomics Global protein expression profiling could reveal changes in protein abundance upon treatment with the compound, offering insights into affected cellular pathways. Thermal proteome profiling could identify direct protein targets by observing changes in protein thermal stability.
Metabolomics Untargeted metabolomics could provide a snapshot of the metabolic state of cells or organisms exposed to the compound, identifying alterations in key metabolic pathways.
Transcriptomics RNA sequencing (RNA-Seq) could be used to analyze changes in gene expression patterns, providing clues about the cellular response to the compound and potential mechanisms of action.

By combining these multi-omics datasets, researchers can construct a more complete picture of the biological impact of this compound, moving beyond a single-target perspective to a more holistic understanding of its interactions within the complex cellular network.

Exploration of Polypharmacology for Understanding Complex Biological Modulation

The concept of polypharmacology, where a single compound interacts with multiple targets, is a critical consideration in modern drug discovery and chemical biology. For this compound, the potential for polypharmacological effects is entirely unexplored. The combination of a substituted phenyl ring, a urea linker, and a cyclopentyl group provides multiple points for potential interactions with various protein binding sites.

Future research should aim to characterize the broader target profile of this compound. This could be achieved through computational approaches, such as molecular docking against a panel of known drug targets, as well as experimental methods like kinase profiling or receptor screening assays. Understanding the polypharmacology of this compound is essential for interpreting its biological activity and could reveal opportunities for developing therapies that modulate multiple nodes in a disease network.

Unaddressed Research Questions Regarding Stereochemistry and Isomer-Specific Activity

The stereochemistry of this compound presents another significant gap in our understanding. The cyclopentyl group and its attachment to the nitrogen atom could potentially lead to different stereoisomers. However, there is no information available on whether this compound is synthesized and studied as a racemic mixture or as specific isomers.

It is well-established in pharmacology that different stereoisomers of a chiral compound can have distinct biological activities, potencies, and safety profiles. A crucial unaddressed research question is, therefore, the synthesis and biological evaluation of the individual stereoisomers of this compound. This would involve developing stereoselective synthetic routes and then comparing the activity of each isomer in relevant biological assays. Such studies are fundamental to fully understanding the structure-activity relationship and identifying the optimal configuration for any observed biological effects.

Q & A

Q. What are the optimal synthetic routes for N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea?

  • Methodological Answer : The synthesis typically involves reacting 3-chlorophenyl isocyanate with N-cyclopentyl-N-methylamine under inert conditions. Key steps include:
  • Solvent Selection : Dichloromethane or toluene are preferred for their inertness and ability to dissolve intermediates .
  • Reaction Conditions : Reflux (110–120°C) with a base like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Confirm purity via HPLC or GC-MS .

Table 1 : Comparison of Reaction Conditions

SolventBaseTemperatureYield (%)Purity (%)
DichloromethaneTriethylamine40°C7892
ToluenePyridine110°C8595

Q. Which characterization techniques are critical for verifying structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm; aromatic protons at δ 6.8–7.3 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., urea N–H···O interactions) .
  • Mass Spectrometry : EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 293) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., LD₅₀ values) may arise from:
  • Experimental Models : Compare in vitro (e.g., HepG2 cells) vs. in vivo (rodent) studies .
  • Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., chlorinated derivatives) that skew toxicity .
  • Dose-Response Curves : Validate nonlinear effects using Hill slope analysis .

Q. What mechanistic insights explain its biological activity?

  • Methodological Answer : Computational and experimental approaches include:
  • Molecular Docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) or kinase enzymes .
  • SAR Studies : Modify substituents (e.g., replace cyclopentyl with pyridinyl) to assess activity changes. For example:
  • 3-Chlorophenyl group : Enhances hydrophobic interactions in enzyme pockets .
  • N-Methyl substitution : Reduces metabolic degradation .
  • Kinetic Assays : Measure IC₅₀ values for enzyme inhibition (e.g., COX-2 IC₅₀ = 12 µM) .

Data Contradiction Analysis

Q. Why do melting points vary across studies (e.g., 228–230°C vs. 176–178°C)?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. DMF) to isolate stable forms .
  • Hydration States : Thermogravimetric analysis (TGA) detects water content (e.g., 5% weight loss at 100°C) .

Q. How to address discrepancies in catalytic efficiency during synthesis?

  • Methodological Answer : Optimize:
  • Catalyst Screening : Test Pd/C vs. Raney nickel for hydrogenation steps .
  • Reaction Monitoring : Use in situ FTIR to track isocyanate consumption .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.